molecular formula C21H23N3O3S2 B10989858 Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10989858
M. Wt: 429.6 g/mol
InChI Key: RYLRPIOEZQVONK-UHFFFAOYSA-N
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Description

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a bisthiazole derivative featuring two thiazole rings connected via a carbonylamino (–CONH–) linker. Key structural attributes include:

  • Substituents: A 2-methyl-5-(propan-2-yl) group on the first thiazole ring, introducing steric bulk and lipophilicity. A 2-phenylethyl group at position 5 of the second thiazole, enhancing aromatic interactions. A methyl ester at position 4 of the second thiazole, influencing solubility and metabolic stability.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H23N3O3S2/c1-12(2)18-17(22-13(3)28-18)19(25)24-21-23-16(20(26)27-4)15(29-21)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3,(H,23,24,25)

InChI Key

RYLRPIOEZQVONK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane.

Scientific Research Applications

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity (IC50) Synthesis Method
Target Compound 2-methyl-5-(propan-2-yl), 5-(2-phenylethyl) C23H24N4O3S2 492.63* Not reported Coupling of nitriles, hydrolysis, and amidation
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-pyridinyl, methyl ester C12H11N2O2S 253.29 Not specified Nitrile coupling with ethyl 2-bromoacetoacetate
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Phenyl, methyl, hydrazinecarbothioamide C19H17N5OS2 403.50 Anticancer (HepG-2 IC50 = 1.61 μg/mL) Reaction with hydrazonoyl chlorides
Dasatinib (BMS-354825) Chlorophenyl, piperazinyl, pyrimidine C22H26ClN7O2S 488.01 BCR-ABL inhibition (IC50 = <1 nM) Sequential coupling and deprotection

Key Observations :

Substituent Effects on Bioactivity :

  • The target compound’s 2-phenylethyl group may enhance membrane permeability compared to the pyridinyl group in ’s derivatives, which are more polar .
  • Analogues with hydrazinecarbothioamide moieties (e.g., compound 7b in ) exhibit potent anticancer activity, suggesting that the target compound’s amide linker could be optimized for similar efficacy .

Synthesis Methodology :

  • The target compound likely shares synthetic steps (e.g., nitrile coupling, hydrolysis) with ’s derivatives but diverges in amidation steps due to its unique substituents .
  • Compared to Dasatinib’s multi-step synthesis involving piperazine coupling, the target compound’s route is less complex but may lack regioselectivity .

Physicochemical Properties :

  • The methyl ester in the target compound may confer higher metabolic stability than ethyl esters (e.g., ’s derivatives), though hydrolysis to carboxylic acids could alter bioavailability .

Pharmacological and Functional Insights
  • Anticancer Potential: While the target compound lacks reported IC50 values, structurally related thiazoles in show sub-micromolar activity against HepG-2 cells, suggesting that its lipophilic substituents (e.g., 2-phenylethyl) could enhance tumor penetration .
  • Selectivity : Unlike mGluR5 antagonists in (e.g., SIB-1757, IC50 = 0.37 µM), the target compound’s bisthiazole scaffold may favor kinase or protease inhibition, though functional assays are needed for validation .

Biological Activity

Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, with the CAS number 1351682-11-5, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its thiazole moieties and various substituents that enhance its pharmacological properties. This article will explore its biological activity in detail, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a molecular formula of C19H19N3O3S2C_{19}H_{19}N_{3}O_{3}S_{2} and a molecular weight of approximately 401.5 g/mol. The structure includes dual thiazole rings, which are integral to its biological activity.

PropertyValue
CAS Number1351682-11-5
Molecular FormulaC₁₉H₁₉N₃O₃S₂
Molecular Weight401.5 g/mol

Antimicrobial Properties

Thiazole derivatives are known for their diverse biological activities, particularly their antimicrobial effects. Research indicates that compounds with thiazole structures can exhibit significant antibacterial and antifungal properties. For instance, methyl thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit specific cancer-related proteins. For example, a related compound was shown to inhibit HSET (KIFC1), a protein involved in centrosome clustering during mitosis. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in cell division or metabolic processes.
  • Cell Cycle Disruption : By interfering with the normal function of mitotic proteins like HSET, the compound can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives increase ROS levels in cells, leading to oxidative stress and cell death.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits micromolar inhibition against certain cancer cell lines. For instance, studies reported an IC50 value of approximately 7 μM for HSET inhibition under varying ATP concentrations . This suggests that the compound is competitive with ATP and may serve as a lead compound for further development.

In Vivo Studies

Preliminary animal studies indicate promising results regarding the stability and bioavailability of this compound. In BALB/c mouse plasma stability assays, it exhibited an estimated half-life of 215 minutes, indicating good potential for therapeutic use .

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